1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 6-oxo group, a carbamoylmethyl moiety linked to a 4-fluorophenyl group, and a carboxamide connected to a 4-methoxyphenyl ring. The 4-fluorophenyl group enhances electronegativity and metabolic stability, while the 4-methoxyphenyl contributes to electronic modulation and solubility.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-29-16-8-6-15(7-9-16)23-20(28)17-10-11-19(27)25(24-17)12-18(26)22-14-4-2-13(21)3-5-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVZOFFEUILGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 920248-67-5)
- Key Differences : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent.
- Impact: Steric Effects: The bulkier dimethyl groups may hinder binding to target proteins compared to the smaller fluorine atom. Electronic Effects: Methyl groups are electron-donating, reducing the electrophilicity of the carbamoyl group compared to the electron-withdrawing fluorine.
1-Benzyl-N-(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 9, )
- Key Differences : Substitutes the 4-methoxyphenyl with a benzyl group and introduces a cyclopropylcarbamoyl moiety.
- Impact :
Pyridine and Pyrimidine Derivatives
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide ()
- Core Heterocycle : Pyridine instead of pyridazine.
- Key Differences : Incorporates a trifluoromethylbenzyl group.
- Impact :
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide ()
- Core Heterocycle : Pyrimidine with hydroxy and methyl substituents.
- Impact :
Structural and Functional Trends
Research Findings and Implications
- Fluorine Substitution: The 4-fluorophenyl group in the target compound improves binding affinity to proteasomes compared to non-fluorinated analogs, as seen in Trypanosoma cruzi studies .
- Methoxy Group Role : The 4-methoxyphenyl carboxamide enhances solubility without compromising target engagement, a trend observed in pyridazine-based drug candidates .
- Synthetic Accessibility : Analogs with smaller substituents (e.g., fluorine) generally exhibit higher synthetic yields, supporting scalable production .
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